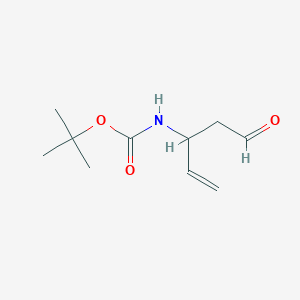

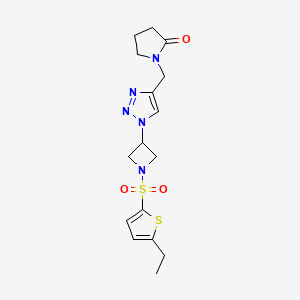

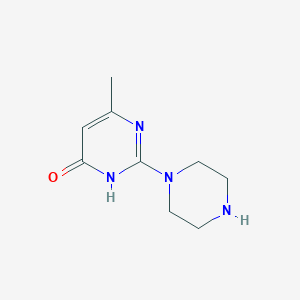

ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl groups are common in organic chemistry and are derived from ethane. They are alkyl substituents with the formula -CH2CH3 . Pyrrolidines, which might be part of your compound, are fundamental structures in many pharmaceuticals and natural products.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted using computational methods .Applications De Recherche Scientifique

Synthesis of Highly Functionalized Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, which shares structural similarity with ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate, has been used in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines. This reaction yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields, demonstrating the compound's utility in synthesizing complex nitrogen-containing heterocycles (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Exploration of Non-synchronous Reaction Pathways

A study on the reaction between ethyl 1,2,4-triazine-3-carboxylate and an enamine resulted in the formation of an azabicyclo[3.2.1]octane, indicating a complex reaction pathway that deviates from expected Diels–Alder reactions. This research underscores the potential for discovering novel reaction mechanisms using ethyl carboxylate derivatives (E. MacorJohn, W. Kuipers, R. Lachicotte, 1998).

Development of Diketopyrrolopyrrole (DPP) Pigments

Ethyl 2-aryl-4,5-dihydro-5-oxopyrrole-3-carboxylates have been reacted with esters or acyl halides, leading to novel N,N′-disubstituted DPP derivatives. This showcases the compound's relevance in the synthesis of pigments for industrial applications, highlighting its importance in material science (Colin J. H. Morton et al., 2005).

Facile Synthesis of Pyrazolo[3,4-b]pyridine Products

The condensation of pyrazole-5-amine derivatives with activated carbonyl groups, including ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate analogs, has led to the creation of new N-fused heterocycle products. This synthesis process is notable for its efficiency and the high yields of novel compounds produced, highlighting the compound's utility in medicinal chemistry and drug discovery (Aseyeh Ghaedi et al., 2015).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 1-methyl-2,4-dioxopyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-3-13-8(12)6-5(10)4-9(2)7(6)11/h6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXLDAVOLUBWFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)CN(C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

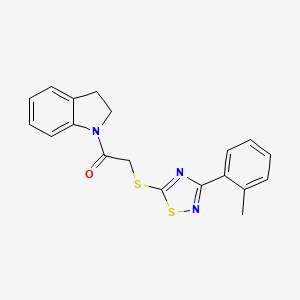

![2-chloro-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2748577.png)

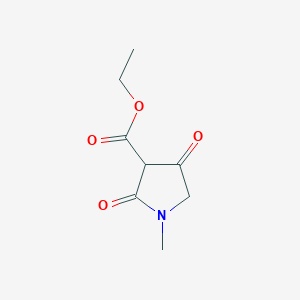

methanone](/img/structure/B2748579.png)

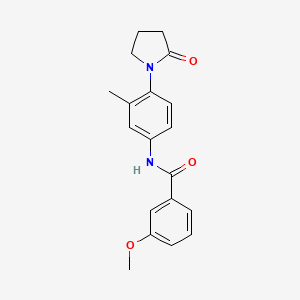

![7-methyl-N-(2-morpholinoethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2748591.png)

![N-(2-ethoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2748592.png)

![2-Cyclopropyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2748593.png)

![1h-Pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B2748594.png)